molecular formula C18H16N2O2S2 B2865210 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide CAS No. 1207043-88-6

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide

Cat. No.: B2865210
CAS No.: 1207043-88-6
M. Wt: 356.46
InChI Key: GOIVDWKAMPGCRD-UHFFFAOYSA-N
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Description

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

The mechanism of action of thiophene-based compounds is diverse and depends on their specific chemical structure. They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of ongoing interest for medicinal chemists . Therefore, the future directions in the study of “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide” and similar compounds may include the development of novel synthesis methods, exploration of additional therapeutic properties, and the design of more effective drug molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-17(19-11-16-2-1-8-24-16)10-13-3-5-15(6-4-13)20-18(22)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIVDWKAMPGCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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